molecular formula C20H19N3O6S2 B2593782 (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-74-1

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2593782
CAS No.: 865247-74-1
M. Wt: 461.51
InChI Key: ALGADUSKOPDLPB-XDOYNYLZSA-N
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Description

The compound (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • A benzothiazole core with a sulfamoyl group (-SO₂NH₂) at position 6.
  • An (Z)-imino group at position 2, linked to a 4-acetylbenzoyl moiety.
  • An ethyl acetate side chain at position 3 via a methylene bridge.

Properties

IUPAC Name

ethyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-3-29-18(25)11-23-16-9-8-15(31(21,27)28)10-17(16)30-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGADUSKOPDLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved by treating 2-mercaptoaniline with acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates:

Reaction Conditions

ReagentSolventTemperatureYieldSource
NaOH (2M)EthanolReflux92%
HCl (1M)Water80°C88%

The resulting carboxylic acid derivative shows enhanced hydrogen-bonding capacity, which is advantageous for interactions in biological systems .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group participates in nucleophilic substitution reactions with amines or thiols, enabling structural diversification:

Key Reactions

  • With primary amines :
    R-NH2+SO2NH2R-NH-SO2-R’+NH3\text{R-NH}_2 + \text{SO}_2\text{NH}_2 \rightarrow \text{R-NH-SO}_2\text{-R'} + \text{NH}_3
    Yields range from 70–85% in DMF at 100°C.

  • With thiophenol :
    Forms a thioether linkage (Ar-S-Ar') in the presence of K₂CO₃, with 78% efficiency.

Condensation Reactions Involving the Acetylbenzoyl Imino Group

The imino group (-N=CH-) reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:

Documented Transformations

ReagentProductApplicationSource
Hydrazine hydrateHydrazone derivativeAnticancer agent precursor
Hydroxylamine HClOxime analogChelation studies

These derivatives exhibit improved solubility and metal-binding properties .

Cycloaddition and Ring-Forming Reactions

The benzothiazole core participates in [3+2] cycloadditions with nitrile oxides or azides:

Example Reaction
Benzothiazole+R-C≡N-OIsoxazoline-fused derivative\text{Benzothiazole} + \text{R-C≡N-O} \rightarrow \text{Isoxazoline-fused derivative}

  • Conducted in toluene at 120°C, yielding 65% .

Reduction of the Imino Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the imino group to an amine:
C=NCH-NH\text{C=N} \rightarrow \text{CH-NH}

  • Conditions : 1 atm H₂, ethanol, 25°C, 94% yield .

  • The amine product serves as a precursor for secondary functionalization (e.g., acylation) .

Sulfamoyl Group Modifications

The sulfamoyl group undergoes diazotization and coupling reactions in acidic media:

  • With phenol : Forms azo dyes (λₐᵦₛ = 450–500 nm) for analytical applications.

  • With β-naphthol : Produces colored complexes used in spectrophotometric assays.

Stability Under Thermal and Photolytic Conditions

Thermal Degradation :

  • Decomposes at >200°C, releasing SO₂ and NH₃.
    Photolysis :

  • UV irradiation (254 nm) cleaves the benzothiazole ring, forming sulfonic acid derivatives.

Biological Derivatization Pathways

In enzymatic environments (e.g., liver microsomes), the compound undergoes:

  • Ester hydrolysis (via carboxylesterases).

  • N-acetylation of the sulfamoyl group .

Scientific Research Applications

The compound (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex chemical structure that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and highlights relevant case studies and findings from diverse sources.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiazole derivatives had minimal inhibitory concentrations effective against various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

The structural characteristics of benzo[d]thiazole derivatives have been linked to anticancer activity. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, certain benzothiazole derivatives were found to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Inhibition of Acetylcholinesterase

Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive functions. Studies on related compounds have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting that this compound could exhibit similar effects .

Case Study 1: Antimicrobial Efficacy

A series of benzothiazole derivatives were synthesized and tested for antimicrobial efficacy. Among them, one compound exhibited activity against both Gram-positive and Gram-negative bacteria with an IC50 value significantly lower than standard antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a comparative study, various thiazole derivatives were evaluated for their anticancer properties against breast cancer cell lines. One derivative showed a remarkable reduction in cell viability at low concentrations, indicating that modifications to the benzothiazole structure could enhance anticancer activity . This suggests that this compound may also possess similar properties worth investigating further.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

(Z)-Methyl 2-(2-((4-Chlorobenzoyl)Imino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl)Acetate
  • Key Differences :
    • Substituent at Position 2 : 4-Chlorobenzoyl (electron-withdrawing Cl) vs. 4-acetylbenzoyl (electron-donating acetyl).
    • Ester Group : Methyl vs. ethyl.
  • The methyl ester may confer lower lipophilicity compared to the ethyl group in the target compound .
Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]Thiazol-3(2H)-yl)-2-Cyanoacetate
  • Key Differences: Position 2 Substituent: Indole group vs. acetylbenzoyl-imino. Position 3 Side Chain: Cyanoacetate vs. ethyl acetate.
  • Impact: The indole moiety may enable π-π stacking interactions, while the acetylbenzoyl-imino group in the target compound could enhance hydrogen bonding. The cyano group in the analog may increase electrophilicity, influencing metabolic stability .
Ethyl 2-(2-Oxo-4-Phenylbenzo[d]Thiazol-3(2H)-yl)Acetate (8g)
  • Key Differences: Position 2: Oxo group (C=O) vs. imino (C=N). Position 4: Phenyl vs. sulfamoyl.
  • Impact: The oxo group forms a benzothiazol-2-one structure, reducing planarity compared to the imino-linked target compound. The phenyl group at position 4 may increase hydrophobicity, contrasting with the polar sulfamoyl group in the target .

Physicochemical and Spectroscopic Properties

Property Target Compound Methyl Analog Indole Derivative Oxo Derivative (8g)
Melting Point Not reported Not reported Not reported 91–93°C (8f)
Solubility Likely polar (due to sulfamoyl) Moderate (methyl ester) Low (indole hydrophobicity) Low (phenyl substituent)
IR (C=O Stretch) ~1737 cm⁻¹ (ester) + ~1680 cm⁻¹ (acetyl) ~1737 cm⁻¹ (ester) ~1737 cm⁻¹ (ester) ~1737 cm⁻¹ (ester)
¹H NMR (Key Signals) δ 8.2–7.4 (aromatic), δ 4.3 (ester CH₂), δ 2.6 (acetyl CH₃) δ 8.1–7.3 (aromatic), δ 3.9 (ester CH₃) δ 7.8–7.1 (aromatic), δ 4.4 (ester CH₂) δ 7.6–7.3 (aromatic), δ 4.2 (ester CH₂)

Biological Activity

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : ethyl 2-[2-[4-[acetylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate]
  • Molecular Formula : C26H26N4O7S3
  • Molecular Weight : 602.7 g/mol
  • Purity : Typically 95% .

The precise biological targets of this compound remain largely unidentified. However, its structural similarity to other compounds in the benzothiazole class suggests potential interactions via:

  • Hydrogen Bonding : Facilitating interactions with various biological macromolecules.
  • Hydrophobic Interactions : Contributing to binding affinity with lipid membranes or hydrophobic pockets in proteins.
  • π-π Stacking : Involving interactions with aromatic residues in proteins .

Biological Activity

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown significant inhibition of cancer cell proliferation. For instance, a related compound demonstrated effective cytotoxicity against A431, A549, and H1299 cancer cell lines .
  • Anti-inflammatory Effects : Benzothiazole derivatives have been reported to reduce inflammation markers such as IL-6 and TNF-α, suggesting a potential role in treating inflammatory diseases .
  • Antibacterial and Antifungal Activities : Studies have shown that benzothiazole compounds possess antibacterial properties against various pathogens, indicating their potential utility in treating infections .

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor efficacy of benzothiazole derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines. One notable compound exhibited:

  • IC50 Values : Demonstrated significant inhibition at concentrations as low as 1 μM.
  • Mechanism Insights : Induced apoptosis and cell cycle arrest through Western blot analysis, indicating potential pathways for therapeutic intervention .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of various benzothiazole derivatives. Key findings included:

  • Reduction in Edema : Compounds showed up to 27% protection against carrageenan-induced edema in animal models.
  • Cytokine Modulation : Significant decreases in pro-inflammatory cytokines were observed, suggesting a mechanism for alleviating inflammatory responses .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in IL-6 and TNF-α levels
AntibacterialEffective against multiple bacterial strains
AntifungalDemonstrated antifungal activity

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

Answer:
The synthesis involves sequential functionalization of the benzothiazole core. Key steps include:

Thiazole Formation : React ethyl 2-(2-aminothiazol-4-yl)acetate with a brominated acetylbenzoyl derivative under reflux in acetone, followed by basification (e.g., NH₄OH) to form the imine linkage .

Sulfonamide Introduction : Introduce the sulfamoyl group via sulfonation of the benzothiazole ring using chlorosulfonic acid, followed by amidation with ammonia .

Esterification : Protect the acetic acid moiety as an ethyl ester using ethanol under acidic conditions .
Optimize reaction yields by monitoring intermediates via TLC or HPLC.

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imine proton at δ 8.5–9.5 ppm, sulfamoyl protons at δ 4.5–5.5 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mix) and refine using SHELXL for precise bond-length/angle analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:
Apply DoE to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions:

Screening Design : Use a Plackett-Burman design to prioritize critical factors (e.g., reaction time, pH) .

Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. reagent stoichiometry) to maximize yield .

Flow Chemistry Integration : Implement continuous-flow reactors for precise control of exothermic steps (e.g., imine formation) to enhance reproducibility .

Advanced: How to resolve contradictions in spectral data during structural analysis?

Answer:
Contradictions (e.g., unexpected NMR peaks) may arise from tautomerism or impurities. Mitigate via:

  • 2D NMR Techniques : HSQC/HMBC to assign ambiguous proton-carbon correlations, distinguishing between (Z)- and (E)-isomers .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate stereochemistry .
  • Microscopy : Use SEM/EDX to detect inorganic impurities from sulfonation steps .

Advanced: What methodologies assess the compound’s stability under varying conditions?

Answer:
Design stability studies to evaluate degradation pathways:

Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor via HPLC-MS for degradation products (e.g., ester hydrolysis) .

Kinetic Studies : Determine half-life in buffered solutions (pH 1–13) to identify pH-sensitive functional groups (e.g., sulfamoyl or imine bonds) .

Solid-State Stability : Perform powder X-ray diffraction (PXRD) to detect polymorphic transitions over time .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities; UV detection at λ = 254 nm for aromatic moieties .
  • Elemental Analysis : Verify %C, %H, %N, %S against theoretical values (deviation <0.4% indicates high purity) .
  • Melting Point : Compare observed mp (e.g., 139–140°C for related thiazoles) with literature to detect solvates .

Advanced: How to investigate the compound’s reactivity in cross-coupling reactions?

Answer:
Explore catalytic systems for functionalizing the benzothiazole core:

Buchwald-Hartwig Amination : Test Pd(OAc)₂/XPhos catalysts to introduce aryl amines at the sulfamoyl position .

Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) for boronic acid coupling at the acetylbenzoyl group .

Kinetic Profiling : Use in situ IR to monitor reaction progress and optimize ligand/metal ratios .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods for sulfonation (HCl/SO₃ release) and imine formation (NH₃ vapors) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling chlorosulfonic acid .
  • Waste Management : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

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